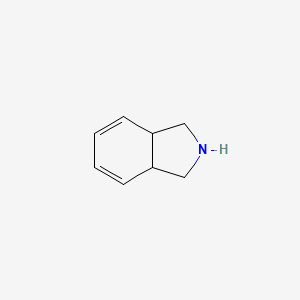

2,3,3a,7a-tetrahydro-1H-isoindole

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry, biochemistry, and pharmacology. The introduction of a heteroatom, such as nitrogen, into a carbocyclic ring dramatically influences the molecule's physical and chemical properties.

2,3,3a,7a-tetrahydro-1H-isoindole is classified as a bicyclic nitrogen heterocycle. The "bicyclic" nature arises from the fusion of two rings, a five-membered pyrrolidine (B122466) ring and a six-membered cyclohexene (B86901) ring, which share two carbon atoms (at positions 3a and 7a). The designation "partially saturated" indicates that the six-membered ring contains a double bond, distinguishing it from both the fully aromatic isoindole and the completely saturated isoindoline (B1297411). This partial saturation introduces stereochemical complexity, with the potential for cis and trans fusion of the two rings.

The chemical nature of this compound is best understood by comparing it to its parent compounds: isoindole and isoindoline. beilstein-journals.org Isoindole is the fully aromatic 10π-electron bicyclic system, analogous to indole (B1671886). wikipedia.org However, isoindole is generally unstable and highly reactive due to its labile ortho-quinoid structure. beilstein-journals.org This inherent instability has made its isolation and study challenging. wikipedia.org

In contrast, isoindoline is the fully reduced, or saturated, derivative (2,3-dihydro-1H-isoindole). beilstein-journals.org It is a stable and well-characterized compound. This compound can be considered an intermediate between these two extremes, retaining the nitrogen-containing pyrrolidine ring of isoindoline fused to a partially hydrogenated benzene (B151609) ring. The presence of the double bond in the six-membered ring provides a site for further functionalization, offering synthetic possibilities not available in the fully saturated isoindoline.

| Compound Name | Molecular Formula | Structure | Aromaticity |

|---|---|---|---|

| Isoindole | C₈H₇N |  |

Aromatic |

| Isoindoline | C₈H₉N |  |

Non-aromatic |

| This compound | C₈H₁₁N |  |

Non-aromatic |

Partially saturated isoindole scaffolds, such as this compound, are valuable building blocks in organic synthesis. ontosight.ai Their rigid, three-dimensional structure makes them attractive starting materials for the synthesis of more complex, biologically active molecules. The nitrogen atom can be readily substituted, and the double bond in the carbocyclic ring can undergo a variety of chemical transformations, including hydrogenation, epoxidation, and dihydroxylation. Derivatives of the closely related isomer, 3a,4,7,7a-tetrahydro-1H-isoindole, are used in the preparation of complex heterocyclic compounds and natural products. ontosight.ai For instance, derivatives of tetrahydroisoindole-1,3-diones have been synthesized and investigated for their potential biological activities.

Historical Perspective of Isoindole Scaffold Research

The chemistry of isoindoles has evolved significantly from early, challenging synthetic attempts to the development of sophisticated and efficient modern methodologies.

Early Synthetic Endeavors and Challenges

The synthesis of the parent, unsubstituted isoindole proved to be a significant challenge for early organic chemists. wikipedia.org Unlike its stable isomer, indole, the high reactivity and instability of the isoindole ring system hampered its synthesis and characterization for many years. wikipedia.org Early synthetic methods often suffered from low yields and were not broadly applicable. The first preparation of the parent isoindole was achieved through flash vacuum pyrolysis of an N-substituted isoindoline. wikipedia.org The inherent instability of isoindoles meant that much of the early research focused on more stable, substituted, or oxidized derivatives like phthalimide (B116566) (isoindole-1,3-dione). wikipedia.orgmdpi.com

Evolution of Methodologies for Saturated Isoindole Motifs

The development of synthetic methods for saturated and partially saturated isoindoles has been a major focus of research. The Diels-Alder reaction has emerged as a powerful strategy for constructing the isoindolinone moiety, which is a common feature in many natural products. beilstein-journals.orgnih.gov This cycloaddition approach allows for the efficient formation of the bicyclic ring system with good control over stereochemistry.

In recent years, a variety of new synthetic methods have been developed, driven by the importance of isoindole-containing compounds in medicinal chemistry and materials science. nih.gov These include transition metal-catalyzed reactions, such as palladium-catalyzed cascade C-H transformations to convert isoindolines to 1-arylisoindoles, and rhodium-catalyzed intramolecular condensations. organic-chemistry.org The development of catalytic asymmetric methods has also been a significant advancement, allowing for the enantioselective synthesis of chiral isoindoline and tetrahydroisoquinoline derivatives. These modern synthetic strategies have greatly expanded the accessibility and diversity of saturated and partially saturated isoindole scaffolds, including the this compound framework, paving the way for new discoveries and applications.

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H11N |

|---|---|

Poids moléculaire |

121.18 g/mol |

Nom IUPAC |

2,3,3a,7a-tetrahydro-1H-isoindole |

InChI |

InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,7-9H,5-6H2 |

Clé InChI |

DJKGYCLMLZOICD-UHFFFAOYSA-N |

SMILES canonique |

C1C2C=CC=CC2CN1 |

Origine du produit |

United States |

Synthetic Methodologies for 2,3,3a,7a Tetrahydro 1h Isoindole and Its Core Scaffold

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the 2,3,3a,7a-tetrahydro-1H-isoindole core reveals several strategic disconnections that pave the way for logical and efficient synthetic planning. These disconnections point towards key precursors and highlight the major reaction types that can be employed for the ring system's construction.

Identification of Key Precursors

The fundamental structure of this compound can be conceptually deconstructed to identify key starting materials. A primary disconnection across the C-N bonds suggests precursors such as a 1,2-disubstituted cyclohexane (B81311) derivative and an amine source. For instance, a cis-1,2-bis(halomethyl)cyclohexane or a related dielectrophile could be reacted with a primary amine or ammonia (B1221849) to form the heterocyclic ring. Another strategic cut, particularly relevant to cycloaddition approaches, identifies a diene and a dienophile as the primary building blocks.

Cycloaddition Strategies (e.g., Diels-Alder reactions leading to a related scaffold followed by modification)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of the carbocyclic framework of the tetrahydroisoindole system. nih.govbeilstein-journals.org This [4+2] cycloaddition typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring, which can then be further elaborated to the target isoindole derivative.

A common strategy involves the Diels-Alder reaction between a suitable diene, such as 1,3-butadiene (B125203), and a dienophile containing a nitrogen atom, or a precursor to it. For example, maleimide (B117702) or its derivatives can serve as effective dienophiles, reacting with a diene to produce a bicyclic adduct. This adduct, a 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, contains the core isoindole skeleton and can be subsequently reduced to afford the desired this compound. The intramolecular Diels-Alder reaction is another valuable approach for creating isoindolone ring systems. acs.org

The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the carbocyclic ring by using substituted dienes or dienophiles. Furthermore, the stereoselectivity of the Diels-Alder reaction can be controlled to a high degree, enabling the synthesis of specific stereoisomers of the target molecule. Theoretical studies have shown that non-covalent interactions can influence the endo stereocontrol in these cycloadditions. nih.gov

It is also worth noting that alternative cycloaddition strategies, such as [3+2] dipolar cycloadditions of C,N-cyclic azomethine imines, have been developed for the synthesis of related tetrahydroisoquinoline derivatives and could potentially be adapted for tetrahydroisoindole synthesis. nih.gov

Reductive Amination Pathways

Reductive amination provides a direct and efficient method for the formation of the amine functionality and the heterocyclic ring of this compound. This strategy typically involves the reaction of a dicarbonyl compound with an amine source in the presence of a reducing agent.

A key precursor for this pathway is a 1,2-cyclohexanedicarbaldehyde. The reaction of this dialdehyde (B1249045) with a primary amine or ammonia, followed by in situ reduction of the resulting iminium ions or enamines, leads to the formation of the saturated isoindole ring. Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity.

Investigations into the synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine have utilized oxidative cleavage of a precursor followed by reductive amination sequences. researchgate.net This highlights the utility of this pathway in constructing complex nitrogen-containing heterocycles. The Leuckart reaction, a classic method for reductive amination using formic acid or its derivatives as both the reducing agent and the source of the amino group, also presents a potential, albeit less common, route. mdpi.com

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are widely used for the synthesis of heterocyclic compounds, including the this compound system. These methods involve the formation of one or more of the ring's bonds from a single precursor molecule containing all the necessary atoms.

A common approach involves the cyclization of a suitably functionalized open-chain precursor. For example, a molecule containing an amino group and a leaving group at appropriate positions on a cyclohexane backbone can undergo intramolecular nucleophilic substitution to form the pyrrolidine (B122466) ring of the isoindole system.

Another powerful intramolecular approach is the Pictet-Spengler type reaction. This acid-catalyzed reaction involves the cyclization of an N-formyliminium ion derived from a precursor like 2,3-dimethoxybenzylamine (B1293678) and a carbonyl compound. clockss.org This methodology has been successfully applied to the synthesis of 1-aryl-2,3-dihydro-1H-isoindoles and could be adapted for the synthesis of the fully saturated tetrahydroisoindole ring system. clockss.org

Direct Synthesis of the this compound Ring System

Direct synthesis methods aim to construct the target ring system in a more convergent manner, often from precursors that already contain a significant portion of the final molecular architecture.

Catalytic Hydrogenation of Aromatic or Partially Unsaturated Precursors

Catalytic hydrogenation is a key method for the direct synthesis of this compound from aromatic or partially unsaturated isoindole precursors. This approach involves the reduction of the double bonds in the isoindole ring system using hydrogen gas in the presence of a metal catalyst.

Starting from isoindole itself or a substituted isoindole, catalytic hydrogenation can saturate both the pyrrole (B145914) and the benzene (B151609) rings to yield the desired tetrahydroisoindole. Common catalysts for this transformation include platinum, palladium, and rhodium on a carbon support (Pt/C, Pd/C, Rh/C). The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst, can be optimized to achieve high yields and selectivity. For instance, palladium-catalyzed formate (B1220265) reduction has been used to reduce substituted 1,3-dihydro-2H-isoindoles to 4,5,6,7-tetrahydro-2H-isoindoles. nih.govresearchgate.net

The hydrogenation of N-protected indoles to indolines has been extensively studied, and similar conditions can often be applied to the isoindole system. nih.gov The use of heterogeneous catalysts is advantageous as they are easily separated from the reaction mixture and can often be recycled. nih.gov Flow hydrogenation techniques have also been employed for the chemoselective reduction of related heterocyclic systems, offering a scalable and efficient approach. rsc.org

It is important to note that the aromaticity of the isoindole ring can influence the ease of hydrogenation. Theoretical calculations have shown differences in aromaticity between indoles and isoindoles, which corresponds to observed differences in their reactivities during reduction. nih.gov

Amine-Mediated Ring Closure Reactions

The formation of the this compound ring system can be achieved through intramolecular cyclization reactions mediated by an amine nucleophile. In this approach, a suitably functionalized acyclic precursor containing a primary or secondary amine attacks an electrophilic center within the same molecule to form the heterocyclic ring. A common strategy involves the use of a precursor bearing both an amino group and a leaving group at appropriate positions on a cyclohexane or cyclohexene (B86901) backbone.

For instance, a cis-1,2-bis(halomethyl)cyclohex-4-ene derivative can react with a primary amine or ammonia. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one halide to form an intermediate, which then undergoes an intramolecular cyclization to displace the second halide, thereby constructing the tetrahydroisoindole skeleton. The stereochemistry of the starting material is crucial in determining the final product's geometry.

Another amine-mediated approach is the reductive amination of a dicarbonyl compound, such as cis-cyclohex-4-ene-1,2-dicarbaldehyde. In the presence of an amine and a reducing agent, the dicarbonyl compound can form a bis-imine or a related intermediate, which is then reduced and cyclized to yield the this compound. The choice of amine and reaction conditions can influence the substitution pattern on the nitrogen atom of the resulting heterocycle.

Synthesis via Derivatization of Related Isoindole Structures

A prevalent and versatile method for synthesizing this compound involves the chemical modification of more readily available isoindole derivatives, particularly those containing carbonyl groups.

The core of this approach lies in the conversion of the robust imide functionality of an isoindole-1,3-dione into the corresponding amine. The typical starting material for this transformation is cis-1,2,3,6-tetrahydrophthalimide, which is itself readily synthesized via a Diels-Alder reaction between 1,3-butadiene and maleimide. youtube.comcerritos.edu

The reduction of the carbonyl groups in cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (the systematic name for the aforementioned adduct) is a key step in accessing the desired this compound. This transformation requires potent reducing agents capable of reducing the amide carbonyls.

Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. The reaction, typically conducted in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), effectively reduces both carbonyl groups of the imide to methylene (B1212753) groups, yielding the saturated heterocyclic amine. Other reducing agents, such as borane (B79455) (BH₃) complexes (e.g., BH₃·THF or BH₃·SMe₂), can also be utilized for this reduction. These reagents may offer different selectivity profiles and milder reaction conditions compared to LiAlH₄.

The general reaction is as follows: cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione + Reducing Agent → this compound

| Starting Material | Reducing Agent | Solvent | Product | Ref. |

| cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | LiAlH₄ | THF | This compound | nih.gov |

| N-substituted tetrahydrophthalimides | LiAlH₄/AlMe₃ | THF | N-substituted 2,3,3a,7a-tetrahydro-1H-isoindoles | nih.gov |

The stereochemistry of the this compound product is directly inherited from the starting tetrahydrophthalimide. The Diels-Alder synthesis of the precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), from 1,3-butadiene and maleic anhydride, establishes a cis-fusion between the six-membered ring and the five-membered anhydride ring. youtube.comcerritos.edu This cis relationship is maintained upon conversion to the imide and subsequent reduction.

The two bridgehead hydrogens at positions 3a and 7a are therefore on the same face of the newly formed five-membered ring. The reduction of the carbonyl groups does not affect these stereocenters. Consequently, the reduction of cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione affords the cis-isomer of this compound. Achieving the trans-isomer would necessitate a different synthetic strategy, likely involving a starting material with trans stereochemistry, which is less readily accessible.

While less common, the synthesis of the tetrahydroisoindole scaffold can potentially be achieved through the manipulation of other nitrogen-containing heterocyclic systems. One such conceptual approach is the ring expansion of a smaller, strained heterocycle like an azetidine (B1206935). For instance, a suitably substituted azetidine derivative could undergo a ring expansion reaction to form the five-membered pyrrolidine ring of the isoindole system. nih.govepfl.ch This might involve the rearrangement of a bicyclic system containing an azetidine fused to a cyclobutane (B1203170) or a related strained ring. However, specific examples of this strategy being applied to the synthesis of this compound are not prevalent in the literature.

Transformation of Isoindole-1,3-diones (e.g., tetrahydrophthalimides) into the Amine Scaffold

Stereoselective Synthesis of Defined Isomers

The synthesis of specific stereoisomers of substituted 2,3,3a,7a-tetrahydro-1H-isoindoles is of considerable interest. This can be achieved by employing chiral starting materials or by using stereoselective reactions.

One approach involves the use of a chiral amine in the initial formation of the isoindole-1,3-dione. For example, reacting cis-4-cyclohexene-1,2-dicarboxylic anhydride with a chiral primary amine would yield a chiral N-substituted tetrahydrophthalimide. Subsequent reduction of this chiral imide would produce the corresponding chiral N-substituted this compound. The stereocenter on the nitrogen substituent can direct further reactions on the isoindole ring system.

Alternatively, enantioselective synthesis can be achieved through catalytic methods. For example, an enantioselective reduction of a 3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione derivative that possesses a prochiral center could establish a new stereocenter with high enantiomeric excess. nih.gov Furthermore, methods have been developed for the enantioselective synthesis of related tetrahydroindoles, which could be adapted for the synthesis of chiral 2,3,3a,7a-tetrahydro-1H-isoindoles. researchgate.net These methods often involve the intramolecular cyclization of a precursor containing a chiral auxiliary or the use of a chiral catalyst. researchgate.net

An example of a related enantioselective synthesis involves the opening of an epoxide with a chiral amine, followed by a metal-catalyzed intramolecular cyclization to form a chiral tetrahydroindole. researchgate.net

| Precursor Type | Method | Key Feature | Product | Ref. |

| 1-Phenylethynyl-7-oxabicyclo[4.1.0]heptane | Epoxide opening with chiral amine, then Pd-catalyzed cyclization | Creation of chiral center at nitrogen | Enantiomerically pure 2-phenyl-4,5,6,7-tetrahydro-1H-indoles | researchgate.net |

| 1-Substituted-3,4-dihydroisoquinolines | Enantioselective reduction with chiral catalyst | Introduction of chirality at C1 | Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines | nih.gov |

Reactivity and Chemical Transformations of 2,3,3a,7a Tetrahydro 1h Isoindole

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic and basic center. This allows for a variety of reactions, including alkylation, acylation, and the formation of new bonds with heteroatoms, leading to a diverse array of N-substituted derivatives.

As a typical secondary amine, the nitrogen atom of 2,3,3a,7a-tetrahydro-1H-isoindole is nucleophilic and readily undergoes alkylation and acylation reactions. libretexts.org Alkylation introduces new carbon-based substituents onto the nitrogen atom, typically by reaction with alkyl halides or other electrophilic carbon sources. Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form corresponding amides.

These reactions are fundamental for modifying the steric and electronic properties of the isoindole core. For instance, in a related aromatic isoindoline (B1297411) system, N-allylation has been achieved through reaction with an allyl source, demonstrating the nucleophilicity of the nitrogen in this heterocyclic family. researchgate.net The general mechanism for alkylation involves the nucleophilic attack of the amine on the electrophilic carbon of the alkylating agent, often followed by deprotonation to yield the neutral N-alkylated product. libretexts.org

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | N-Alkyl-2,3,3a,7a-tetrahydro-1H-isoindoles |

| N-Acylation | Acid Chlorides (e.g., R-COCl) | N-Acyl-2,3,3a,7a-tetrahydro-1H-isoindoles (Amides) |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | N-Alkyl-2,3,3a,7a-tetrahydro-1H-isoindoles |

This table represents expected reactivity based on general principles of secondary amine chemistry.

The synthesis of N-substituted derivatives is a cornerstone of isoindole chemistry, enabling the creation of complex molecules with diverse applications. While much of the literature focuses on the N-substitution of the related isoindole-1,3-dione (phthalimide) scaffold, the principles extend to the tetrahydroisoindole core. nih.govmdpi.com For instance, N-substituted isoindoline-1,3-diones are readily prepared by reacting phthalic anhydride (B1165640) with a primary amine or hydrazine (B178648) derivative. mdpi.com

More complex N-substituted polycyclic isoindolines can be constructed through innovative annulation strategies. One such method involves the reaction of other alicyclic amines, like pyrrolidine (B122466) or piperidine, with aryl lithium compounds. nih.gov This approach, which proceeds via an in-situ generated cyclic imine, highlights a powerful strategy for building fused isoindoline structures through concurrent N-H and α-C-H bond functionalization. nih.gov

Beyond carbon, the nitrogen atom can also form bonds with other heteroatoms, such as sulfur and nitrogen. A common reaction for secondary amines is the formation of sulfonamides upon treatment with sulfonyl chlorides in the presence of a base. libretexts.org This reaction is robust and provides stable derivatives.

Furthermore, the nitrogen and the adjacent α-carbon can participate in elimination-type reactions. A notable transformation is the in-situ generation of a cyclic imine from the corresponding lithium amide of a cyclic amine. nih.gov This oxidation, using a ketone as the oxidant, temporarily forms a C=N double bond within the ring system, which can then be attacked by a nucleophile to form a new α-substituted product. nih.gov This process represents a formal heteroatom elimination (of H from N and H from C) to create a reactive intermediate.

Reactions Involving the Aliphatic Ring System

The 3a,4,7,7a-tetrahydro portion of the molecule contains a cyclohexene-like ring, which possesses a carbon-carbon double bond. This feature is a key site for reactivity, allowing for additions, oxidation, and reduction reactions that modify the alicyclic framework.

The double bond within the alicyclic ring is susceptible to electrophilic addition, a characteristic reaction of alkenes. While specific studies on this compound are limited, the reactivity can be inferred from related dione (B5365651) derivatives. The epoxidation of 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-diones with reagents like m-chloroperbenzoic acid (m-CPBA) proceeds to form epoxides. This demonstrates the accessibility of the double bond to electrophilic attack.

The saturation level of the six-membered ring can be chemically altered. The tetrahydroisoindole system can be formed via the reduction of a more aromatic precursor. Specifically, substituted 1,3-dihydro-2H-isoindoles (isoindolines) can be reduced to 4,5,6,7-tetrahydro-2H-isoindoles using palladium-catalyzed formate (B1220265) reduction. nih.gov This reaction effectively saturates the benzene (B151609) ring of the isoindoline core to produce the cyclohexene (B86901) ring of the tetrahydroisoindole.

Conversely, the tetrahydroisoindole ring can be oxidized. Treatment of 4,5,6,7-tetrahydro-2H-isoindoles with N-Bromosuccinimide (NBS) in the presence of air leads to the formation of 4,5,6,7-tetrahydroisoindole-1,3-diones. nih.gov This reaction involves the oxidation of the two carbons alpha to the nitrogen atom, installing carbonyl groups. In some cases, depending on the conditions and substituents, these systems can also undergo oxidative aromatization to revert to the more thermodynamically stable isoindole or isoindoline state. nih.gov

Table 2: Summary of Alicyclic Ring Transformations

| Reaction Type | Reagents | Product Feature | Reference |

|---|---|---|---|

| Reduction to Tetrahydroisoindole | Pd catalyst, Formate source | Formation of the alicyclic ring from an isoindoline | nih.gov |

| Oxidation to Dione | NBS, Air | Formation of two carbonyl groups at C1 and C3 | nih.gov |

| Epoxidation | m-CPBA | Formation of an epoxide across the double bond | Inferred from dione derivatives |

Functionalization of Bridgehead or Peripheral Carbon Atoms

The functionalization of the carbon framework of the this compound system, beyond the nitrogen atom, allows for the introduction of diverse substituents, leading to a broad range of structurally varied compounds. This can occur at the bridgehead positions (3a and 7a) or at the peripheral carbon atoms of the six-membered ring.

Derivatives such as (3aR,7aS)-3a,7a-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione highlight the possibility of substitution at the bridgehead carbons. sigmaaldrich.comsigmaaldrich.com The synthesis of such compounds often involves multi-step organic reactions, which can include condensation-cyclization strategies and modifications of existing bicyclic structures. For instance, the reaction of 1,4-diaminobutane (B46682) with cis-5-norbornene-endo-2,3-dicarboxylic anhydride can yield related isoindole structures.

Ring-Opening and Ring-Expansion Reactions

The strained nature of the bicyclic system in certain this compound derivatives makes them amenable to ring-opening and ring-expansion reactions. These transformations are often driven by the release of ring strain and can be initiated by various reagents and conditions. cmu.ac.thwikipedia.org

Mechanisms and Scope

Ring-opening polymerization (ROP) is a significant reaction type for cyclic monomers, driven by the relief of bond-angle strain and steric repulsion. cmu.ac.thwikipedia.org This process can be initiated by anionic, cationic, or radical species. wikipedia.org For example, anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, a related structure, can be achieved using catalysts like potassium hydroxide (B78521) or triethylamine (B128534) to produce polyethers. mdpi.com The reaction proceeds via nucleophilic attack on the epoxy ring. mdpi.com

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and iron(III) chloride (FeCl₃) have been shown to catalyze the ring-opening of related tricyclic oxanorbornenes to yield polyhydro-isoindole phosphonates. researchgate.net The mechanism involves the coordination of the Lewis acid to an oxygen atom, facilitating the cleavage of a carbon-oxygen bond and subsequent rearrangement to the isoindole core. researchgate.net The choice of Lewis acid can influence the reaction pathway and product distribution, with some catalysts promoting subsequent aromatization. researchgate.net

Derivatization of Ring-Opened Products

Once the ring system is opened, the resulting functional groups can be further modified to create a variety of derivatives. For instance, the products of ring-opening reactions of related benzothiazoles can undergo subsequent reactions, such as the conversion of a liberated thiol group into a sulfonate ester under mild oxidative conditions. researchgate.net This demonstrates the potential for tandem reactions following the initial ring-opening event.

Rearrangement Reactions

The this compound skeleton can undergo various rearrangement reactions, often promoted by heat or the presence of acid or base catalysts. These rearrangements can lead to the formation of isomeric structures or entirely new heterocyclic systems.

Thermally Induced Rearrangements

While specific data on thermally induced rearrangements of the parent this compound is limited in the provided search results, the general principles of pericyclic reactions, such as electrocyclic ring-opening or sigmatropic shifts, could be anticipated under thermal conditions, depending on the substitution pattern.

Acid- or Base-Catalyzed Rearrangements

Acid- and base-catalyzed rearrangements are common in heterocyclic chemistry. For instance, the ring-opening of related oxanorbornene systems with Lewis acids like TiCl₄ and FeCl₃ not only opens the ring but can also lead to aromatization, which is a form of rearrangement. researchgate.net Computational studies have been used to understand the reaction pathways and the influence of the catalyst on the final product. researchgate.net In the context of related isoindolinone derivatives, base-catalyzed reactions are utilized in their synthesis, such as the use of anhydrous potassium carbonate in refluxing acetonitrile. mdpi.com

Chemo-, Regio-, and Stereoselectivity in Reactions

The study of chemo-, regio-, and stereoselectivity is crucial for understanding the reactivity of a molecule and for its successful application in organic synthesis. For the this compound core, these selectivity aspects are primarily dictated by the interplay of the bicyclic structure, the presence of the nitrogen heteroatom, and the unsaturation in the six-membered ring.

Chemoselectivity in reactions involving this compound would involve differentiation between the nucleophilic nitrogen atom and the reactive double bond. For instance, in reactions with electrophiles, a key question is whether the reaction occurs at the nitrogen (N-alkylation, N-acylation) or at the double bond (addition, epoxidation). This selectivity can often be controlled by the choice of reagents and reaction conditions.

Regioselectivity becomes important when the double bond undergoes addition reactions. The two carbon atoms of the double bond are not equivalent, and the addition of an unsymmetrical reagent can lead to two different constitutional isomers. The directing effect of the adjacent fused pyrrolidine ring and the nitrogen atom can influence where the electrophilic and nucleophilic parts of the reagent add.

Detailed Research Findings

Research into the reactivity of derivatives of this compound, particularly the more extensively studied 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione systems, provides insight into the selectivity of reactions involving this heterocyclic scaffold.

One area of investigation has been the epoxidation of the double bond in these systems, followed by nucleophilic ring-opening of the resulting epoxide. The epoxidation itself is stereoselective, with the oxidizing agent typically attacking from the less sterically hindered face of the molecule. Subsequent ring-opening of the epoxide by nucleophiles is both regio- and stereoselective. Theoretical calculations have shown that the ring-opening of related epoxy alcohols is a thermodynamically controlled process, where the regioselectivity is determined by the stability of the intermediate carbocation or the transition state leading to the product. researchgate.net

For example, the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA yields the corresponding epoxide. This highlights the chemoselective preference for epoxidation of the cyclohexene double bond over other potentially reactive sites. researchgate.net

Furthermore, cis-hydroxylation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione using reagents like osmium tetroxide (OsO₄) also demonstrates high stereoselectivity, yielding hydroxyl groups on the same face of the six-membered ring. researchgate.net

The table below summarizes the types of selectivity observed in key reactions of this compound derivatives.

| Reaction | Type of Selectivity | Reagents | Product(s) | Research Focus |

| Epoxidation | Chemoselective, Stereoselective | m-CPBA | Corresponding epoxide | Synthesis of polysubstituted isoindole-1,3-diones researchgate.net |

| Epoxide Ring-Opening | Regioselective, Stereoselective | Nucleophiles (e.g., MeOH, NaN₃) | Hydroxy, amino, or triazole derivatives | Synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives researchgate.net |

| cis-Hydroxylation | Stereoselective | OsO₄ | cis-Diol | Synthesis of hydroxylated analogues researchgate.net |

| Dichloroketene Addition | Cycloaddition | Dichloroketene | Tricyclic derivative | Synthesis of novel derivatives under microwave irradiation researchgate.net |

Derivatives and Analogues of 2,3,3a,7a Tetrahydro 1h Isoindole

N-Substituted 2,3,3a,7a-tetrahydro-1H-isoindole Derivatives

Modification at the nitrogen atom of the isoindole ring is a primary strategy for creating diverse derivatives. These substitutions can significantly influence the molecule's physical, chemical, and biological properties.

Alkyl, Aryl, and Heteroaryl Substitutions

The nitrogen atom of the this compound-1,3-dione has been substituted with a variety of alkyl, aryl, and heteroaryl groups. The synthesis of these N-substituted derivatives is often achieved through the reaction of 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione with a primary amine. For instance, N-benzyl, N-ethyl, N-phenyl, and N-methyl derivatives have been synthesized and subsequently used as precursors for further functionalization. researchgate.net These substitutions are crucial for modulating properties such as solubility and for introducing specific functionalities.

A study on N-alkyl-isoindoline-1,3-diones demonstrated their potential as inhibitors of the COX enzyme. nih.gov The introduction of an N-arylpiperazine moiety has also been explored, highlighting the importance of the aromatic group for affinity to biological targets. nih.gov

Table 1: Examples of N-Substituted this compound-1,3-dione Derivatives

| Substituent (R) | Compound Name |

| Ethyl | 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione |

| Phenyl | 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione |

| Benzyl | 2-(phenylmethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, cis- lookchem.com |

| Methyl | 2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione |

Functionalized N-Substituted Analogues (e.g., with hydroxyl, amino, or other groups)

The introduction of functional groups onto the N-substituent further expands the chemical diversity and potential applications of these compounds. For example, N-substituted isoindoline-1,3-dione derivatives bearing functional groups have been investigated for a wide range of biological activities. mdpi.com

One common strategy involves the use of functionalized primary amines in the initial synthesis. For instance, reacting 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione with ethanolamine (B43304) would yield an N-(2-hydroxyethyl) derivative. These hydroxyl groups can then serve as handles for further chemical modifications.

While direct examples for the target compound are scarce, research on related isoindoline-1,3-diones shows extensive exploration of functionalized N-substituents, including those with hydroxyl, amino, and other reactive groups, to modulate their biological profiles. nih.gov

Carbon-Substituted this compound Derivatives

Substitution on the carbon framework of the tetrahydroisoindole core offers another avenue for creating novel analogues with distinct three-dimensional structures and properties.

Substitution at Saturated Ring Positions

The functionalization of the saturated cyclohexane (B81311) ring of this compound-1,3-dione derivatives has been achieved through various chemical transformations. One notable approach involves the epoxidation of the double bond in the cyclohexene (B86901) ring using reagents like m-chloroperbenzoic acid (m-CPBA). researchgate.net The resulting epoxide can then undergo ring-opening reactions with various nucleophiles to introduce substituents such as hydroxyl and amino groups. researchgate.net

For example, the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by nucleophilic opening with sodium azide (B81097) leads to the formation of amino derivatives. researchgate.net Furthermore, cis-hydroxylation of the double bond can yield diol analogues. researchgate.net These reactions provide a pathway to polyfunctionalized hexahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.net

Introduction of Spiro and Fused Ring Systems

For instance, a rhodium(III)-catalyzed [4+1] spiroannulation has been developed for the synthesis of spirocyclic isoindole N-oxides. rsc.org Another approach involves an alkynyl aza-Prins/oxidative halo-Nazarov cyclization sequence to prepare spirocyclic isoindolones. acs.org These methodologies, while not directly applied to the target compound, demonstrate the potential for creating spirocyclic systems based on the isoindole framework.

Isomeric and Conformationally Locked Derivatives

The presence of multiple chiral centers in substituted this compound derivatives gives rise to various stereoisomers, including diastereomers and enantiomers. The rigid nature of some of these derivatives, particularly the methano-analogues, leads to conformationally locked systems that are amenable to detailed structural analysis.

Diastereomers and Enantiomers

The synthesis of substituted this compound derivatives often results in the formation of diastereomeric mixtures. The stereochemical outcome of these reactions is influenced by factors such as the nature of the reactants, the reaction conditions, and the presence of chiral auxiliaries or catalysts.

For example, the dihydroxylation of 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione with potassium permanganate (B83412) can lead to the formation of cis-diols. The approach of the oxidizing agent is often directed by the steric hindrance of the existing ring system, leading to a diastereoselective transformation. Similarly, the opening of an epoxide ring in a methano-analogue with a nucleophile can proceed with a high degree of stereoselectivity, yielding a specific diastereomer of the corresponding amino alcohol.

The separation of these diastereomers can often be achieved by chromatographic techniques such as column chromatography or recrystallization. The individual diastereomers can then be characterized by spectroscopic methods, and their absolute configurations can be determined by X-ray crystallography or by correlation with known compounds.

Enantiomerically pure derivatives can be obtained through several strategies. One approach involves the use of chiral starting materials. Another common method is the use of chiral catalysts in asymmetric synthesis, which can favor the formation of one enantiomer over the other. The resolution of a racemic mixture using a chiral resolving agent is also a viable method for obtaining enantiomerically pure compounds.

Table 2: Examples of Diastereoselective Reactions in this compound Derivatives

| Starting Material | Reagent | Reaction Type | Key Stereochemical Outcome |

| 2-Phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione | Potassium Permanganate (KMnO₄) | Dihydroxylation | Formation of cis-diol diastereomers |

| Epoxidized 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione | Sodium Azide (NaN₃) | Epoxide Opening | Formation of trans-azido alcohol diastereomers |

Conformational Analysis of Derivatives

The conformational preferences of this compound derivatives are dictated by the interplay of various steric and electronic factors. The fusion of the five-membered pyrrolidine (B122466) ring with the six-membered cyclohexene ring results in a puckered structure. The substituents on either ring can adopt axial or equatorial positions, leading to different conformational isomers.

In the case of conformationally locked derivatives, such as the methano-analogues, the rigid bicyclo[2.2.1]heptane framework significantly restricts the number of accessible conformations. This rigidity simplifies the conformational analysis and allows for a more precise determination of the molecular geometry. X-ray crystallography provides the most definitive information about the solid-state conformation of these molecules, revealing precise bond lengths, bond angles, and torsional angles.

Computational methods, such as density functional theory (DFT) and molecular mechanics, are also powerful tools for studying the conformational landscape of these derivatives. These methods can be used to calculate the relative energies of different conformations and to predict the most stable structures, complementing the experimental data obtained from NMR and X-ray crystallography.

Table 3: Methods for Conformational Analysis of this compound Derivatives

| Method | Information Provided | Applicability |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution-state conformation, relative orientation of substituents | Flexible and rigid derivatives |

| X-ray Crystallography | Solid-state conformation, precise bond lengths and angles | Crystalline derivatives |

| Computational Modeling (e.g., DFT) | Relative energies of conformers, predicted stable structures | All derivatives |

Spectroscopic and Advanced Analytical Characterization of 2,3,3a,7a Tetrahydro 1h Isoindole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of tetrahydro-1H-isoindole derivatives by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. Chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J) reveal the connectivity of protons and the stereochemical relationships between them.

Detailed analysis of coupling constants helps in establishing the relative stereochemistry of the chiral centers at the 3a and 7a positions. The magnitude of the coupling constant between H-3a and H-7a, for example, can indicate a cis or trans relationship, which is critical for defining the three-dimensional shape of the molecule.

Table 1: Representative ¹H NMR Data for a 2,3,3a,7a-tetrahydro-1H-isoindole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Olefinic (2H) | 5.90 | m | - |

| -CH₂-O (3H) | 3.70 | m | - |

| N-CH₂- (2H) | 3.12 | m | - |

| Ring CH₂ (A part of AB system, 2H) | 2.60 | dm | 15.0 |

| -OH (1H) | 2.36 | s | - |

| Ring CH₂ (B part of AB system, 2H) | 2.24 | dm | 15.0 |

Data for 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in CDCl₃. acgpubs.org

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift provides information about its hybridization and chemical environment (e.g., carbonyl, olefinic, aliphatic).

For derivatives such as 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, the carbonyl carbons of the imide group are typically observed at the lowest field, around 180.79 ppm. acgpubs.org The olefinic carbons of the cyclohexene (B86901) ring appear at approximately 127.73 ppm, while the aliphatic carbons of the fused ring and the side chain resonate at higher fields. acgpubs.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Imide) | 180.79 |

| C=C (Olefinic) | 127.73 |

| -CH₂-O | 60.74 |

| N-CH₂- | 41.84 |

| CH (Bridgehead) | 39.12 |

| -CH₂- (Ring) | 23.52 |

Data for 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in CDCl₃. acgpubs.org

For complex derivatives of this compound, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and elucidating complex structural features. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton spin systems throughout the molecule. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically two or three). sdsu.edu HMBC is crucial for piecing together different molecular fragments and for assigning quaternary (non-protonated) carbons by observing their long-range couplings to nearby protons. researchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly valuable for determining the stereochemistry and conformation of the molecule by observing through-space interactions. researchgate.netresearchgate.net

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, even in structurally complex derivatives of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a compound and for confirming its structure through fragmentation analysis.

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accurate mass measurement allows for the calculation of a unique elemental formula. For example, the parent compound 2,3,3a,4,7,7a-hexahydro-1H-isoindole has a molecular formula of C₈H₁₃N and a molecular weight of approximately 123.20 g/mol . synblock.comcalpaclab.com A derivative, 3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione, with the formula C₉H₉NO₂, has a calculated exact mass of 163.063328530 Da. nih.gov HRMS can experimentally confirm this mass, thereby verifying the elemental composition.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule's structure. By analyzing the masses of the fragment ions, the original structure can be pieced together and confirmed.

For isoindole derivatives, fragmentation often involves characteristic losses of side chains or cleavages within the ring system. For instance, the mass spectrum of cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione shows a specific pattern of fragment ions that helps to confirm its structure. nist.gov The analysis of tandem mass spectrometry (MS/MS) data, where specific precursor ions are selected and further fragmented, provides even more detailed structural information. nih.gov This detailed fragmentation analysis is invaluable for distinguishing between isomers and confirming the connectivity of the molecular framework. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of compounds by probing the vibrations of their chemical bonds. These methods are crucial for identifying functional groups and confirming the molecular backbone of this compound derivatives.

Infrared and Raman spectra are characterized by absorption bands corresponding to specific vibrational modes of functional groups. For derivatives of this compound, particularly the common isoindole-1,3-dione analogs, characteristic bands allow for unambiguous identification of key structural features.

The high-wavenumber region of the IR spectrum is typically used to identify stretching vibrations of specific functional groups. For instance, in N-substituted 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, a distinct band appears around 3506 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. acgpubs.orgresearchgate.net The C-H stretching vibrations from the olefinic (C=C-H) and aliphatic (C-C-H) portions of the tetrahydroisoindole ring are observed around 2947 cm⁻¹. acgpubs.orgresearchgate.net

A critical functional group in many derivatives is the imide group (-CO-N(R)-CO-), which gives rise to two characteristic C=O stretching bands due to symmetric and asymmetric vibrations. In N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, these imide carbonyl bands are clearly observed in the FT-IR spectrum. mdpi.com For other derivatives, the asymmetric C=O imide stretch is found near 1767 cm⁻¹, while the symmetric stretch appears at a lower wavenumber, around 1671 cm⁻¹. acgpubs.orgresearchgate.net The carbon-carbon double bond (C=C) within the six-membered ring produces a stretching band around 1410 cm⁻¹. acgpubs.orgresearchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for a Representative this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

| Hydroxyl (O-H) | Stretching | ~3506 | acgpubs.orgresearchgate.net |

| Alkene/Alkane (C-H) | Stretching | ~2947 | acgpubs.orgresearchgate.net |

| Imide (C=O) | Asymmetric Stretching | ~1767 | acgpubs.orgresearchgate.net |

| Imide (C=O) | Symmetric Stretching | ~1671 | acgpubs.orgresearchgate.net |

| Alkene (C=C) | Stretching | ~1410 | acgpubs.orgresearchgate.net |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, conformation, and the spatial relationships between molecules in the crystal lattice.

For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of stereocenters. nih.gov By analyzing the diffraction pattern, the precise spatial arrangement of atoms can be modeled, confirming the relative and absolute stereochemistry. researchgate.net For example, systematic studies on chiral 3-(piperidin-3-yl)-1H-indole derivatives have successfully used this technique to establish the absolute configuration of enantiomers. nih.gov

The analysis also reveals detailed information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. Studies on various isoindole derivatives have reported crystallization in different crystal systems, such as the monoclinic system with a P21/n space group for certain 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. tandfonline.com The structural data obtained from X-ray analysis is foundational for understanding the molecule's physical and chemical properties.

The packing of molecules in a crystal is governed by a complex interplay of noncovalent intermolecular interactions. desy.dersc.org X-ray crystallography elucidates these interactions, which are crucial for the stability and properties of the solid material.

In the crystal structures of isoindole derivatives, several types of interactions are commonly observed:

Hydrogen Bonding: Classical hydrogen bonds, such as N-H···O and O-H···N, are frequently observed and play a significant role in defining the supramolecular architecture. desy.denih.gov For example, in some indole (B1671886) derivatives, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.gov Weaker C-H···O hydrogen bonds also contribute to building three-dimensional networks. desy.de

π-π Stacking: The aromatic or heteroaromatic rings present in many derivatives can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions are important in the crystal packing of numerous isoindole structures, with interaction energies reaching as high as 65 kJ mol⁻¹. desy.de

Halogen Bonding: In derivatives containing halogen substituents, interactions such as I···Cl halogen bonds can act as directional forces, linking molecules into sheets or other motifs. nih.gov

Table 2: Summary of Intermolecular Interactions in Isoindole Derivative Crystal Lattices

| Interaction Type | Description | Typical Atoms Involved | Reference |

| Hydrogen Bonding | Directional electrostatic attraction | N-H···O, O-H···N, C-H···O | desy.denih.gov |

| π-π Stacking | Attraction between aromatic rings | Carbon atoms of π-systems | desy.denih.gov |

| Halogen Bonding | Noncovalent interaction involving a halogen atom | C-I···Cl, C-Cl···π | nih.gov |

| van der Waals Forces | Non-directional dispersion and repulsion forces | All atoms | desy.de |

Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional structure and stereochemistry of chiral compounds.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. A CD spectrum plots the difference in absorption of left- and right-circularly polarized light as a function of wavelength. For chiral derivatives of this compound, which possess stereogenic centers, CD spectroscopy provides valuable information about their absolute configuration and conformation in solution.

Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This property makes CD an excellent tool for assessing enantiomeric purity. Furthermore, the sign and intensity of the CD signals (known as Cotton effects) are directly related to the spatial arrangement of chromophores within the molecule. By correlating experimentally measured CD spectra with theoretical spectra calculated using quantum chemical methods, it is often possible to assign the absolute configuration of a newly synthesized chiral molecule without resorting to X-ray crystallography. This is particularly useful when suitable crystals for diffraction cannot be obtained. The technique can also be used to study conformational changes in solution, as different conformers of a chiral molecule can exhibit distinct CD spectra.

Computational and Theoretical Investigations of 2,3,3a,7a Tetrahydro 1h Isoindole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. niscpr.res.in For derivatives of the isoindole scaffold, DFT has been successfully applied to understand chemical behavior and reactivity, offering a deeper insight for further derivatization and drug design. nih.gov These calculations provide a fundamental understanding of the molecule's behavior at an electronic level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Quantum chemical calculations are used to determine the distribution of electrons within the 2,3,3a,7a-tetrahydro-1H-isoindole framework and to analyze its molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy and localization of the HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution point to the molecule's capacity to accept electrons, identifying sites prone to nucleophilic attack. nih.gov In studies on related isoindole derivatives, DFT calculations have shown that the HOMO is often localized over the aromatic or electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the cyclohexene (B86901) ring, while the LUMO would likely be distributed across the σ*-antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. mdpi.com

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | +1.5 | C=C π, C-N σ* |

| HOMO | -6.2 | N lone pair, C=C π |

| HOMO-LUMO Gap | 7.7 | N/A |

Prediction of Spectroscopic Parameters

Computational methods are frequently employed to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide theoretical values for Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. tandfonline.com

By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. These predicted spectra are often in excellent agreement with experimental data, helping to confirm structural assignments. tandfonline.com For this compound, calculations would predict distinct signals for the protons at the bridgehead (3a and 7a), the olefinic protons, and the protons on the saturated portion of the rings. Similarly, calculated IR frequencies can be correlated with experimental spectra to identify characteristic vibrational modes, such as N-H stretching, C=C stretching, and C-N stretching. nih.gov

| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H-1, H-3 | ~3.0 | 3.1 |

| H-3a, H-7a | ~3.5 | 3.6 |

| H-4, H-7 | ~2.2 | 2.3 |

| H-5, H-6 | ~5.8 | 5.7 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface, which connects reactants, transition states, intermediates, and products. This provides a detailed, step-by-step description of the reaction pathway. rsc.org

Transition State Characterization

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway between reactants and products. britannica.comwikipedia.org Its structure represents the energetic bottleneck of the reaction. libretexts.org Computational chemistry allows for the precise location and characterization of these fleeting structures.

Using algorithms designed to find saddle points on the potential energy surface, the geometry of the transition state can be optimized. libretexts.org For reactions involving this compound, such as its synthesis via a Diels-Alder reaction or subsequent functionalization, identifying the transition state structure is crucial. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the bonds being formed and broken during the reaction. ox.ac.uk

Energy Profile Determination

Once the structures of the reactants, products, and the transition state have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile plots the potential energy of the system as it progresses along the reaction coordinate. libretexts.org

| Species | Relative Energy (ΔE) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | +4.5 |

| Products | -10.8 |

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can potentially yield multiple products, such as different constitutional isomers (regioisomers) or stereoisomers. Computational modeling is highly effective at predicting the selectivity of such reactions. rsc.org This is achieved by calculating the activation energies for all possible reaction pathways.

According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore lead to the major product under kinetic control. researchgate.net In the context of this compound, computational studies could predict the regioselectivity of reactions like electrophilic addition to the double bond or the stereoselectivity of hydrogenation. For instance, by comparing the transition state energies for the formation of different regioisomeric intermediates, the preferred outcome can be determined. Theoretical computations on related isoindole systems have successfully explained observed regioselectivity by demonstrating the superior stability of one transition state over another. researchgate.net

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A (leads to Regioisomer 1) | TS-A | 15.2 | Major Product |

| Pathway B (leads to Regioisomer 2) | TS-B | 18.9 | Minor Product |

Conformational Analysis and Dynamics

The conformational flexibility of the this compound ring system is a key determinant of its chemical and physical properties. Computational methods allow for a detailed exploration of its potential energy surface and the dynamics of its conformational changes.

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. Exploration of the PES reveals the stable conformations (local minima) and the transition states that connect them. Due to the fusion of a five-membered pyrrolidine (B122466) ring with a six-membered cyclohexene ring, the molecule can adopt several distinct conformations.

Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the energies of these different conformations. The results of such calculations allow for the identification of the most stable, or ground-state, conformation.

Table 1: Calculated Relative Energies of this compound Conformers This table is a representative example based on typical findings for similar heterocyclic systems, as specific experimental or computational data for the parent compound is not readily available.

| Conformer | Ring Pucker (Pyrrolidine/Cyclohexene) | Relative Energy (kcal/mol) |

|---|---|---|

| I | Envelope / Half-Chair | 0.00 |

| II | Twist / Half-Chair | 1.5 |

| III | Envelope / Boat | 4.2 |

The different conformations of this compound can interconvert through processes such as ring inversion. This dynamic behavior is crucial for its ability to interact with other molecules. The energy barriers associated with these conformational changes can be calculated as the energies of the transition states on the potential energy surface.

The flexibility of the ring system is not uniform. The cyclohexene moiety, due to the presence of the double bond, is more rigid than a cyclohexane (B81311) ring. The pyrrolidine ring, being five-membered, is inherently flexible. The fusion of the two rings leads to a coupled motion where the inversion of one ring is influenced by the conformation of the other. Molecular dynamics simulations can provide a detailed picture of this dynamic behavior over time, showing the accessible conformations and the timescales of their interconversion.

Molecular Modeling and Simulation Studies

Building on the understanding of the molecule's intrinsic properties, molecular modeling and simulation can be used to explore how this compound interacts with its environment.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, the key features governing its molecular recognition potential are its shape, the presence of a hydrogen bond donor (the N-H group), and the distribution of electrostatic potential.

The shape of the molecule, dictated by its stable conformations, determines how well it can fit into a binding site. The cis or trans fusion of the rings creates distinct three-dimensional shapes. Molecular modeling can be used to compare the shape of this compound with other molecules to predict potential binding interactions.

The nitrogen atom of the pyrrolidine ring acts as a hydrogen bond acceptor, while the hydrogen atom attached to it can act as a hydrogen bond donor. These capabilities are fundamental to its ability to form specific interactions with other molecules. The hydrophobic surface of the carbocyclic part of the molecule can also engage in van der Waals and hydrophobic interactions.

Simulations of this compound in different solvents (e.g., water, non-polar organic solvents) can reveal how the solvent environment influences its conformational preferences and its ability to form intermolecular interactions. These studies provide a foundational understanding of the principles that would govern its binding to a hypothetical receptor, without needing to define a specific biological target.

Table 2: Key Molecular Descriptors for this compound This table presents typical calculated values for a molecule of this nature.

| Molecular Descriptor | Calculated Value | Significance for Molecular Recognition |

|---|---|---|

| Dipole Moment | ~1.5 D | Influences long-range electrostatic interactions. |

| Molecular Surface Area | ~150 Ų | Defines the extent of potential contact with other molecules. |

| Hydrogen Bond Donors | 1 (N-H) | Key site for specific directional interactions. |

Applications in Chemical Sciences

As Versatile Chemical Building Blocks in Organic Synthesis

The tetrahydroisoindole core serves as a key constituent in the construction of more elaborate chemical architectures. Its inherent stereochemistry and reactive sites offer chemists a powerful tool for creating diverse molecular structures.

The 2,3,3a,7a-tetrahydro-1H-isoindole scaffold is a fundamental starting point for the synthesis of a wide array of complex heterocyclic systems. Derivatives, particularly those incorporating a dione (B5365651) functionality (isoindole-1,3-diones), are frequently employed. For instance, compounds such as 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are synthesized from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione and serve as intermediates for further chemical elaboration. acgpubs.orgresearchgate.net These dione derivatives can be modified at the nitrogen atom to introduce various functional groups, leading to a broad class of molecules with potential applications in medicinal chemistry and materials science. acgpubs.orgresearchgate.netmdpi.com The core structure's utility is further demonstrated by its incorporation into more complex fused systems, such as in the synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione derivatives. ontosight.ai

The concept of using a central scaffold to generate a large collection of related compounds is a cornerstone of modern drug discovery and materials science. While direct evidence for the extensive use of the parent this compound in large combinatorial libraries is emerging, the principle is well-established with structurally similar heterocyclic systems. For example, a multicomponent assembly and cycloaddition strategy has been successfully used to create a 70-membered library based on a tetrahydroisoquinoline fused scaffold, a related structural class. nih.gov This approach allows for the rapid generation of diverse molecules for high-throughput screening. nih.gov The functionalizable nitrogen atom and the cyclohexene (B86901) ring of the tetrahydroisoindole scaffold make it an ideal candidate for such library synthesis, allowing for systematic modification to explore chemical space and identify compounds with desired properties. mdpi.comnih.gov

Role in Materials Chemistry

The tetrahydroisoindole moiety is increasingly being integrated into advanced materials, where its structural and electronic properties can be harnessed for specific functions.

Derivatives of tetrahydroisoindole are valuable precursors for creating functional organic materials. Research has shown that isoindole-1,3-dione compounds can be synthesized and utilized to modulate the properties of functional polymers. acgpubs.org For example, their incorporation can influence the spectral and optical characteristics of liquid-crystalline polymers, which is critical for their use in optoelectronic devices. acgpubs.org The ability to systematically synthesize a series of N-substituted tetrahydroisoindole diones allows for the fine-tuning of material properties like solubility, thermal stability, and electronic behavior, making them attractive building blocks for new polymers and dendrimers.

The optical properties of tetrahydroisoindole derivatives are of significant interest for applications in optoelectronics. Studies on a series of synthesized 2-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-diones have detailed their optical characteristics. acgpubs.orgresearchgate.net By recording their UV-Vis spectra, researchers have determined key parameters such as optical band gap, refractive index, and absorbance. acgpubs.orgresearchgate.net These properties are crucial for the design of materials used in optical sensors, light-emitting diodes, and other optoelectronic components.

Table 1: Optical Properties of Selected 2-Substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Derivatives

| Compound Reference | Optical Band Gap (E_g) [eV] | Refractive Index (n) Range |

| Compound Series (5, 6, 7, 8, 9, 10) | 4.366 to 4.662 | 1.942 to 2.512 |

Data synthesized from research on a series of isoindole-1,3-dione compounds. The specific substituents on the nitrogen atom define each compound within the series. acgpubs.orgresearchgate.net

Isoindole derivatives, specifically isoindole-4,7-diones which contain a quinone moiety, have been investigated as redox-active components for energy storage systems. acs.org These compounds are of interest for potential use as electrode materials in lithium-ion batteries (LIBs). acs.org The electrochemical behavior of these diones, including their formal potentials and diffusion coefficients, has been characterized in both aqueous and organic electrolytes. acs.org In organic electrolytes, they exhibit reversible redox behavior involving two separate one-electron transfers, a desirable characteristic for rechargeable battery components. acs.org The study of how different substituents on the isoindole ring affect the redox chemistry is crucial for designing improved materials for electrochemical applications. acs.org

Catalytic Applications

The this compound framework, a partially saturated derivative of isoindole, serves as a versatile scaffold in the development of novel catalysts. While the parent compound itself is not extensively utilized directly in catalytic applications, its derivatives, particularly chiral isoindolinones and functionalized isoindolines, have demonstrated significant potential in both transition metal catalysis and organocatalysis. These applications leverage the rigid, bicyclic structure of the isoindole core, which can be strategically modified to create highly effective and selective catalytic systems.

Use as Ligands in Transition Metal Catalysis

Derivatives of the tetrahydroisoindole scaffold have emerged as privileged ligands in transition metal-catalyzed asymmetric synthesis. The stereochemical information embedded within chiral isoindoline-based ligands can be efficiently transferred to the products of catalytic reactions, leading to high levels of enantioselectivity. These ligands coordinate with various transition metals, including palladium, nickel, and cobalt, to form active catalysts for a range of chemical transformations.

Chiral isoindoline (B1297411) derivatives are particularly effective in palladium-catalyzed asymmetric allylic C–H amination reactions. For instance, a palladium catalyst modulated by a chiral phosphoramidite (B1245037) ligand has been successfully employed for the intramolecular allylic amination of o-allylbenzylamines, yielding a variety of chiral isoindolines with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org This method provides an efficient route to valuable chiral building blocks.

In addition to palladium catalysis, isoindoline-based ligands have found application in nickel-catalyzed reactions. The asymmetric [2 + 2 + 2] cocyclization of diynes with isocyanates, catalyzed by a nickel(0) complex bearing a chiral phosphine (B1218219) ligand, affords chiral isoindoline and isoquinoline (B145761) derivatives. acs.org This transformation highlights the utility of the isoindole scaffold in constructing complex heterocyclic systems.

Furthermore, chiral isoindolinones have been investigated as ligands in cobalt-catalyzed enantioselective C–H activation. These reactions enable the construction of biologically relevant chiral molecules, demonstrating the potential of isoindole derivatives in facilitating challenging C-H functionalization reactions. researchgate.net

A notable class of ligands incorporating the isoindole backbone is the bis(oxazolinylmethylidene)isoindolines (boxmi). These rigid, planar pincer-type ligands have been successfully applied in nickel-catalyzed asymmetric α-fluorination of oxindoles, showcasing the versatility of the isoindole framework in ligand design. acs.org

The following table summarizes selected applications of tetrahydroisoindole derivatives as ligands in transition metal catalysis:

| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) | Reference |

| Pd(OAc)₂ / Chiral Phosphoramidite | Intramolecular Allylic C–H Amination | o-Allylbenzylamine derivatives | Chiral Isoindolines | Up to 98% | chinesechemsoc.org |

| Ni(0) / Chiral Phosphine | [2 + 2 + 2] Cocyclization | Diynes and Isocyanates | Chiral Isoindoline/Isoquinoline Derivatives | Not specified | acs.org |

| Chiral Isoindolinone / Cobalt | Enantioselective C–H Activation | N-chlorobenzamides and cyclopropenes | Chiral Isoindolinones | Up to 99:1 er | researchgate.net |

| Ni-boxmi Complex | Asymmetric α-Fluorination | Oxindoles | α-Fluorooxindoles | Not specified | acs.org |

| Pd(PPh₃)₄ / Chiral Phosphoric Acid | Intramolecular Allylation (Kinetic Resolution) | Racemic Phenylsulfonyl Amines | Chiral 1,3-Disubstituted Isoindolines | High selectivity factors | nih.gov |

Organocatalytic Roles

The inherent structural features of the tetrahydroisoindole skeleton also lend themselves to applications in organocatalysis, where the molecule itself, or a derivative, acts as the catalyst without the involvement of a metal center. Chiral isoindolinone derivatives have been shown to be effective organocatalysts in various asymmetric transformations.

One significant application is in the asymmetric Mannich reaction. For example, the reaction of functionalized α-amidosulfones with various nucleophiles, catalyzed by a bifunctional Takemoto's catalyst, can lead to the synthesis of hybrid isoindolinone-pyrazole and isoindolinone-aminal structures with high enantioselectivity. mdpi.com In these reactions, the organocatalyst activates both the electrophile and the nucleophile through hydrogen bonding interactions, controlling the stereochemical outcome of the reaction.

Furthermore, chiral phosphoric acids have been utilized as bifunctional catalysts to promote a cascade sequence involving two nucleophilic additions, dehydration, and dearomatization processes. researchgate.net This methodology has enabled the highly diastereoselective and enantioselective organocatalyzed [4 + 1] annulation for the synthesis of diverse and valuable isoindolinones possessing both N–N axial and central chiralities. researchgate.net